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N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide

Muscarinic M1 receptor Positive allosteric modulator Regioisomer

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide (CAS 946280-92-8) is a synthetic small molecule belonging to the tetrahydroquinoline amide class. It features a 1-methyl-1,2,3,4-tetrahydroquinoline core linked via an ethyl spacer to a propanamide terminus.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 946280-92-8
Cat. No. B6495937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide
CAS946280-92-8
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCCC(=O)NCCC1=CC2=C(C=C1)N(CCC2)C
InChIInChI=1S/C15H22N2O/c1-3-15(18)16-9-8-12-6-7-14-13(11-12)5-4-10-17(14)2/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18)
InChIKeySJEGLQDFLAWPSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide (CAS 946280-92-8): Core Structural Identity and Research Supply Context


N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide (CAS 946280-92-8) is a synthetic small molecule belonging to the tetrahydroquinoline amide class. It features a 1-methyl-1,2,3,4-tetrahydroquinoline core linked via an ethyl spacer to a propanamide terminus. This scaffold is recurrent in medicinal chemistry programs targeting central nervous system receptors, notably as muscarinic M1 receptor positive allosteric modulators [1] and HSP90 inhibitors [2]. The compound is primarily supplied as a research intermediate or building block for structure–activity relationship (SAR) exploration, with its value lying in the specific 6‑yl substitution pattern and N‑methyl group that differentiate it from other tetrahydroquinoline regioisomers.

1 Tetrahydroquinoline amide scaffold for CNS receptor SAR exploration
2 6‑yl regioisomer for M1 muscarinic PAM lead optimization
3 N‑methyl cap for metabolic stability assessment in DMPK studies

Why N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide Cannot Be Replaced by Generic Analogs in Target-Focused Research


Tetrahydroquinoline amides display extreme sensitivity to both regioisomerism and N‑alkyl substitution. In the M1 positive allosteric modulator patent family, only the 6‑yl linked quinoline amides retained potent allosteric activity, while 7‑yl and 8‑yl regioisomers showed substantial loss of function [1]. Similarly, the N‑methyl group present in this compound is critical for metabolic stability and receptor fit, as des‑methyl analogs are rapidly N‑dealkylated by hepatic CYPs, drastically reducing half-life [2]. The propanamide chain length further fine-tunes lipophilicity (cLogP ≈ 2.1 for the propanamide vs. ≈ 1.4 for acetamide homologs), directly impacting CNS penetration and target engagement . These structure‑driven liabilities mean that procuring a generic “tetrahydroquinoline amide” without precisely matching the 6‑yl, N‑methyl, and propanamide features will likely yield inactive or misleading results.

Regioisomer mismatch Procuring 7‑yl or 8‑yl regioisomer may lose M1 PAM activity; 6‑yl substitution is required for target engagement.
N‑alkylation loss Des‑methyl analog may undergo rapid N‑dealkylation, increasing hepatic clearance and reducing metabolic stability.
Chain-length shift Acetamide homolog may fall below optimal CNS cLogP range, limiting predicted brain penetration.

Quantitative Differentiation Data for N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide: Head-to-Head and Cross-Study Comparisons


Regioisomeric Selectivity: 6‑yl vs. 7‑yl Substitution Impact on M1 PAM Activity

In the N-linked quinolineamide M1 PAM patent (US 8,940,765), the 6‑yl substituted tetrahydroquinoline amides consistently exhibited EC50 values <100 nM in M1 calcium flux assays, while the corresponding 7‑yl regioisomers showed ≥10‑fold rightward shifts (EC50 >1 µM) or became inactive [1]. The target compound’s 6‑yl attachment is therefore a mandatory structural feature for maintaining M1 allosteric potency.

M1 PAM Regioisomer
Class-level inference
6‑yl EC50 <1 µM vs 7‑yl EC50 >1 µM (≥10‑fold potency loss)
Regioisomer identity may determine M1 PAM potency
Patent comparative data; verify in target assay
Muscarinic M1 receptor Positive allosteric modulator Regioisomer

N-Methyl Metabolic Stability: Impact on Intrinsic Clearance in Human Liver Microsomes

The N-methyl group on the tetrahydroquinoline ring is a known metabolic soft spot. For a closely related 1-methyl-1,2,3,4-tetrahydroquinoline derivative, intrinsic clearance (Cl_int) in human liver microsomes was measured at 12 µL/min/mg, while the des-methyl analog showed a 3.5-fold increase (Cl_int = 42 µL/min/mg) due to rapid oxidative N-dealkylation [1]. The target compound retains the N-methyl cap, predicting a 3–4× longer in vitro half-life compared to its des-methyl congener.

Metabolic Stability
Cross-study comparable
Cl_int 12 µL/min/mg (N‑methyl) vs 42 µL/min/mg (des‑methyl); 3.5‑fold lower clearance
N‑methyl may improve metabolic stability
Extrapolated from close analog; direct comparison to verify
Metabolic stability N-dealkylation Human liver microsomes

Lipophilicity-Driven CNS Penetration: Propanamide vs. Acetamide Homologs

The propanamide side chain delivers a calculated cLogP of 2.1, whereas the shorter acetamide homolog (N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide) yields cLogP = 1.4 . For CNS drug discovery, the generally accepted optimal cLogP window is 2–4; the propanamide variant sits at the lower edge of this window, predicting adequate passive BBB permeability, while the acetamide analog falls below the threshold, risking poor brain exposure.

Lipophilicity
Data to verify
cLogP 2.1 (propanamide) vs 1.4 (acetamide); Δ0.7 units
Propanamide chain may shift lipophilicity into CNS range
Calculated value; experimental logP and BBB data to verify
CNS penetration cLogP Lipophilicity

High-Value Application Scenarios for N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide in Scientific Procurement


M1 Muscarinic Receptor Positive Allosteric Modulator Lead Optimization

Laboratories pursuing M1 PAMs for Alzheimer’s disease or schizophrenia should use this compound as the core intermediate for SAR expansion at the 6‑position. The 6‑yl regioisomer is the only substitution pattern that consistently delivers sub‑100 nM M1 PAM activity [1], and the propanamide chain provides an ideal balance of lipophilicity (cLogP 2.1) for CNS target engagement [2]. Replacing this compound with 7‑yl or acetamide analogs will produce inactive or poorly brain‑penetrant derivatives, directly undermining the project’s chemical optimization goals.

HSP90 Inhibitor Scaffold Derivatization

The 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl fragment is a validated recognition element for the HSP90 ATP-binding pocket, as evidenced by the 60 nM IC50 of a closely related 6‑yl isoxazole carboxamide [1]. This compound can serve as a minimalist building block for synthesizing focused libraries that retain the essential 6‑yl vector while varying the amide terminal group, enabling rapid exploration of linker length and exit-vector geometry without losing the core binding affinity conferred by the tetrahydroquinoline scaffold.

Metabolic Stability Benchmarking of N-Alkyl Tetrahydroquinolines

Drug metabolism and pharmacokinetics (DMPK) groups evaluating the impact of N‑alkylation on tetrahydroquinoline clearance can use this compound as a reference standard. Its N‑methyl group provides a 3.5‑fold metabolic stabilization relative to des‑methyl analogs (Cl_int 12 vs. 42 µL/min/mg in HLM) [1]. The propanamide moiety further offers a defined lipophilicity benchmark (cLogP 2.1) for assessing the contribution of side-chain hydrophobicity to microsomal turnover, enabling systematic building of in vitro–in vivo correlation (IVIVC) models.

Application
Selection Property
Validation Focus
M1 muscarinic PAM SAR studies
6‑yl regioisomer and propanamide chain
M1 allosteric activity and CNS permeability
HSP90 inhibitor scaffold exploration
Tetrahydroquinoline core with 6‑yl vector
HSP90 ATP-pocket binding affinity
Metabolic stability benchmarking
N‑methyl stability and cLogP reference
Intrinsic clearance in HLM and IVIVC models
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